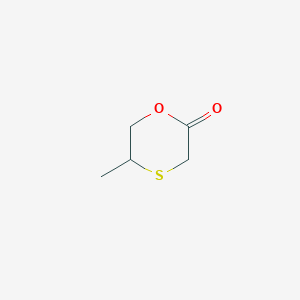
5-Methyl-1,4-oxathian-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1,4-oxathian-2-one is a heterocyclic compound belonging to the class of 1,4-oxathian-2-ones. These compounds are characterized by a six-membered ring containing both oxygen and sulfur atoms. The presence of the methyl group at the 5-position distinguishes this compound from other oxathian-2-one derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Methyl-1,4-oxathian-2-one can be synthesized through the intramolecular dehydration of 2-(2-hydroxy-1-methylethylthio)acetic acid. This precursor is formed by the hydrolysis of the product obtained from the free radical addition of thioglycolic acid to propenyl acetate . The reaction typically involves heating the hydroxy acid under acidic conditions to promote cyclization and dehydration, resulting in the formation of the desired oxathian-2-one ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly catalysts, such as triton B, has been explored to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-1,4-oxathian-2-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the oxathian ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methyl group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research has explored its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 5-Methyl-1,4-oxathian-2-one and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the oxathian ring and the methyl group can influence the compound’s binding affinity and selectivity. For example, the sulfur atom in the ring can form interactions with metal ions or participate in redox reactions, while the methyl group can affect the compound’s hydrophobicity and steric properties .
Comparaison Avec Des Composés Similaires
1,4-Oxathian-2-one: Lacks the methyl group at the 5-position, resulting in different chemical and physical properties.
1,4-Oxathiepan-2-one: Contains a seven-membered ring instead of a six-membered ring, leading to variations in reactivity and stability.
Uniqueness: 5-Methyl-1,4-oxathian-2-one is unique due to the presence of the methyl group at the 5-position, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development .
Propriétés
Numéro CAS |
66260-33-1 |
|---|---|
Formule moléculaire |
C5H8O2S |
Poids moléculaire |
132.18 g/mol |
Nom IUPAC |
5-methyl-1,4-oxathian-2-one |
InChI |
InChI=1S/C5H8O2S/c1-4-2-7-5(6)3-8-4/h4H,2-3H2,1H3 |
Clé InChI |
HRKAIXVGVZDWSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1COC(=O)CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


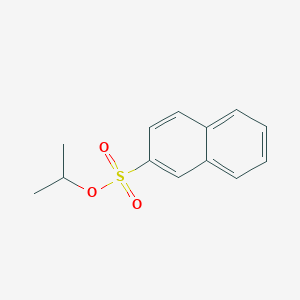
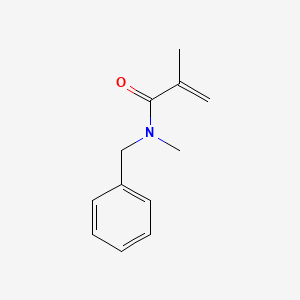
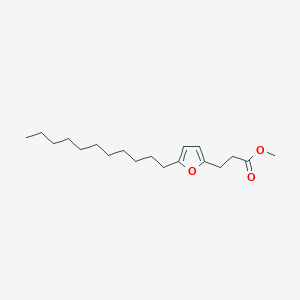
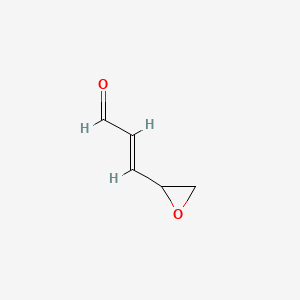
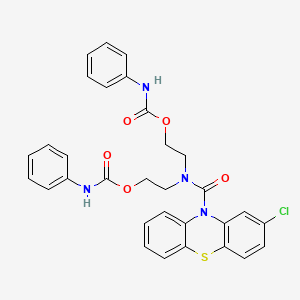
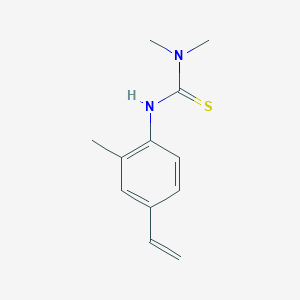
![2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline](/img/structure/B14485378.png)

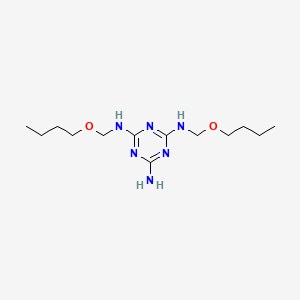
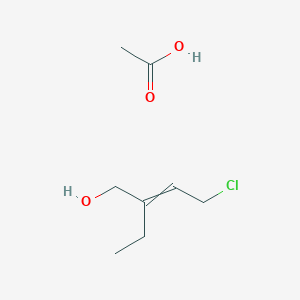
![2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane](/img/structure/B14485401.png)
![(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B14485404.png)
![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)

